N-(3,4-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,4-Dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-b]pyridine core with various substituents, including a dimethylphenyl group, a methyl group, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-Dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-Dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N~4~-(3,4-Dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,4-Dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.
3,4-Diaminopyridine: A compound with a pyridine core and amino substituents.
Uniqueness
N~4~-(3,4-Dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C22H20N4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-14-9-10-17(11-15(14)2)24-22(27)18-12-20(16-7-5-4-6-8-16)25-21-19(18)13-23-26(21)3/h4-13H,1-3H3,(H,24,27) |
InChI Key |
NBSPOXMNANGEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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